2-Bromo-4-methoxy-6-nitroaniline

Overview

Description

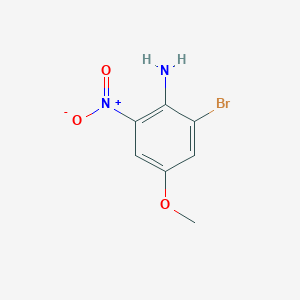

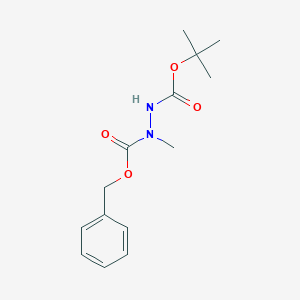

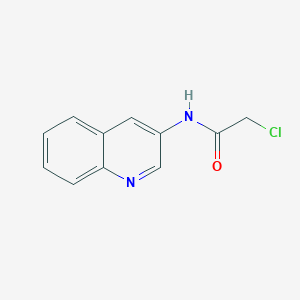

“2-Bromo-4-methoxy-6-nitroaniline” is a chemical compound with the CAS Number: 10172-35-7 . It has a molecular weight of 247.05 and its IUPAC name is this compound . The compound is typically stored at room temperature and appears as a white to yellow to brown powder or crystals .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves multistep processes . For instance, the synthesis of anilines typically involves a nitration step, a conversion from the nitro group to an amine, and a bromination . Direct bromination of aniline can produce a variety of polybrominated and oxidized products .

Molecular Structure Analysis

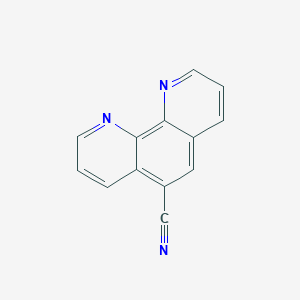

The InChI code for “this compound” is 1S/C7H7BrN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 . This code provides a standardized way to represent the compound’s molecular structure.

Physical And Chemical Properties Analysis

“this compound” is a white to yellow to brown powder or crystals . It is stored at room temperature .

Scientific Research Applications

Versatile Reagents in Chemical Synthesis

Compounds like 2-Bromo-4-methoxy-6-nitroaniline often serve as key intermediates in the synthesis of complex molecules. For example, 2,2,3-Tribromopropanal has been utilized in the one-step transformation of diversely substituted 4-nitro- and 4-methoxyanilines into 3-bromoquinolin-6-ols, demonstrating the utility of bromo and methoxy-substituted compounds in creating pharmacologically relevant structures (Lamberth et al., 2014).

Synthesis of Nitrophenol Derivatives

The synthesis of 2-bromo-4-nitrophenol using 2-methoxy-5-nitroaniline as a starting material, through diazotization and the Sandmeyer reaction, further exemplifies the role of such compounds in producing other chemical entities, which could be used in dye manufacturing or as intermediates in organic synthesis (Li Zi-ying, 2008).

Nonlinear Optical Properties

Research into the molecular structure and properties of related nitroaniline compounds, like the study on 2-nitroaniline and 4-methoxy-2-nitroaniline, can provide insights into the nonlinear optical (NLO) properties of such materials. These studies are crucial for developing advanced materials for optical applications, highlighting the potential importance of this compound in this field (Azhagiri et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that nitroaniline compounds are often used as intermediates in the synthesis of dyes, pharmaceuticals, and specialty chemicals .

Mode of Action

Nitroaniline compounds are known to participate in diverse reactions such as coupling, condensation, and nucleophilic substitution . In the case of similar compounds, a multistep synthesis process involving nitration, conversion from the nitro group to an amine, and bromination is often employed .

Biochemical Pathways

Nitroaniline compounds are known to be involved in the synthesis of various organic compounds, suggesting they may influence a wide range of biochemical pathways .

Pharmacokinetics

Following oral administration to rats, the majority of the radioactivity derived from the compound was excreted in urine, with 75-79% of the dose recovered within 72 hours .

Result of Action

Given its use as an intermediate in the synthesis of various compounds, it can be inferred that its action results in the formation of new compounds with diverse properties .

Action Environment

It’s known that factors such as temperature, ph, and presence of other compounds can influence the reactions in which nitroaniline compounds are involved .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-methoxy-6-nitroaniline provides specific functional groups required for polymerization reactions, enabling the production of polymers with desired properties like optical clarity, thermal stability, and electrical conductivity .

Molecular Mechanism

It is known to undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination

Properties

IUPAC Name |

2-bromo-4-methoxy-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCRRMSGEDGSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620387 | |

| Record name | 2-Bromo-4-methoxy-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10172-35-7 | |

| Record name | 2-Bromo-4-methoxy-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-bromo-5-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)

![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)

![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)